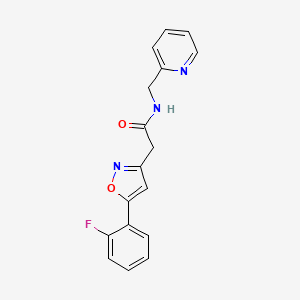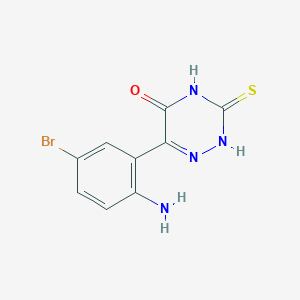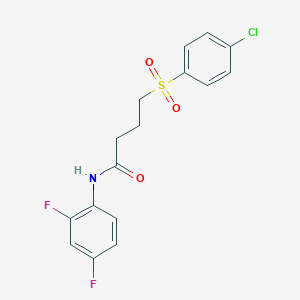
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as compound X, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
科学的研究の応用
Compound X has been the subject of scientific research due to its potential applications in the field of medicine. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Another area of research has focused on the potential use of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X as an anti-cancer agent. Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the development of cancer.
作用機序
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X is not fully understood, but studies have shown that it can inhibit the activity of various enzymes and transcription factors. One proposed mechanism is that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X inhibits the activity of HDACs, leading to an increase in acetylation of histones and other proteins. This can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X has been shown to have neuroprotective effects. Studies have also shown that 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X can inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease.
実験室実験の利点と制限
Compound X has several advantages for lab experiments, including its stability and solubility in various solvents. However, one limitation is that it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as an anti-viral agent, as studies have shown that it can inhibit the replication of certain viruses. Additionally, research could focus on the development of more efficient methods for synthesizing 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X, which could increase its availability for use in experiments.
合成法
Compound X has been synthesized using various methods, including the reaction of 2-fluorobenzaldehyde with hydroxylamine hydrochloride to form 2-fluoro-5-(2-fluorophenyl)isoxazole. This intermediate 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is then reacted with pyridine-2-carboxaldehyde to form 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide X. Other methods of synthesis include the reaction of 2-fluoro-5-nitrophenyl isoxazole with pyridine-2-carboxaldehyde and the reaction of 2-fluoro-5-(2-nitrophenyl)isoxazole with pyridine-2-carboxaldehyde.
特性
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c18-15-7-2-1-6-14(15)16-9-13(21-23-16)10-17(22)20-11-12-5-3-4-8-19-12/h1-9H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTGGFNIACDIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2907443.png)
![N-(2,4-dimethylphenyl)-2-(8-fluoro-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2907444.png)
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2907445.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dihydrothiazole](/img/structure/B2907449.png)

![ethyl 2-[8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2907453.png)


![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-methylbenzoate](/img/structure/B2907457.png)

![N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907460.png)